2-(benzylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
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Overview
Description
2-(BENZYLSULFANYL)-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound with a unique spiro structure This compound is characterized by the presence of a benzylsulfanyl group, a methylphenyl group, and a spiro-fused benzoquinazoline-cyclopentanone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the spiro-cyclopentanone can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential bioactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is not fully understood but is believed to involve interactions with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes, while the spiro-fused structure could influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(BENZYLSULFANYL)-1H-BENZIMIDAZOLE
- 2-(BENZYLSULFANYL)-6-METHYL-4-PYRIMIDINAMINE
- 2-(BENZYLSULFANYL)-BENZONITRILE
Uniqueness
2-(BENZYLSULFANYL)-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE stands out due to its spiro-fused structure, which imparts unique chemical and physical properties. This structure can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C30H28N2OS |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-(2-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C30H28N2OS/c1-21-11-5-8-16-25(21)32-28(33)26-27(31-29(32)34-20-22-12-3-2-4-13-22)24-15-7-6-14-23(24)19-30(26)17-9-10-18-30/h2-8,11-16H,9-10,17-20H2,1H3 |
InChI Key |
RDADJCDSLFULBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCC6=CC=CC=C6 |
Origin of Product |
United States |
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